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Introduction
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and

NADPH, is a critical antioxidant system responsible for maintaining cellular redox homeostasis.

[1] TrxR is a selenoenzyme that catalyzes the reduction of oxidized Trx, which in turn reduces

downstream target proteins involved in processes like cell growth, proliferation, and defense

against oxidative stress.[1] Elevated TrxR activity is often observed in cancer cells, contributing

to tumor progression and resistance to therapy, making it an attractive target for anticancer

drug development.[1]

Auranofin, an FDA-approved gold-containing compound used for treating rheumatoid arthritis,

is a potent and irreversible inhibitor of TrxR.[1][2] It targets the selenocysteine residue in the

active site of TrxR, leading to increased intracellular reactive oxygen species (ROS) and

subsequent cell death.[3][4] Accurate measurement of TrxR activity after auranofin treatment is

crucial for evaluating its efficacy and understanding its mechanism of action in preclinical and

clinical studies.

These application notes provide detailed protocols for assessing TrxR activity in cell lysates

and tissue homogenates following treatment with auranofin, focusing on the widely used 5,5'-

dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10761444?utm_src=pdf-interest
https://www.mdpi.com/1422-0067/26/5/2084
https://www.mdpi.com/1422-0067/26/5/2084
https://www.mdpi.com/1422-0067/26/5/2084
https://www.mdpi.com/1422-0067/26/5/2084
https://www.tandfonline.com/doi/full/10.1080/15384047.2024.2382524
https://www.chemistryviews.org/details/ezine/4622781/Thioredoxin_Reductase_Inhibition_by_Auranofin/
https://www.mdpi.com/2076-3921/14/11/1351
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of the DTNB-Based Thioredoxin Reductase
Assay
The most common method for measuring TrxR activity is a spectrophotometric assay based on

the reduction of DTNB (Ellman's reagent). In this assay, TrxR utilizes NADPH to reduce DTNB,

producing 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified

by measuring its absorbance at 412 nm.[2][5][6]

Since other enzymes in crude biological samples, such as glutathione reductase, can also

reduce DTNB, a specific TrxR inhibitor is used to differentiate TrxR-specific activity from

background activity.[7] The difference in the rate of TNB formation in the absence and presence

of the specific inhibitor represents the true TrxR activity.

Data Presentation
The inhibitory effect of auranofin on TrxR is often quantified by its half-maximal inhibitory

concentration (IC50), which represents the concentration of auranofin required to inhibit 50% of

the TrxR activity.

Table 1: Inhibitory Effects of Auranofin on Thioredoxin Reductase Activity

Cell Line/Tissue
Auranofin
Concentration

Percent Inhibition
of TrxR Activity

Reference

DMS273 SCLC

Xenografts
4 mg/kg for 14 days ~75% [2]

Lung Epithelial Cells 0.5 µM 50% [8]

Platelets 10 µM ~100% [9]

Calu-6 and A549 Lung

Cancer Cells
IC50 concentration

Dose-dependent

decrease
[10]

SW 620 Cells 500 nM Significant inhibition [11]
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Protocol 1: Preparation of Cell Lysates and Tissue
Homogenates
Materials:

Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and protease inhibitors)

[12]

Cell scraper

Microcentrifuge tubes

Homogenizer (for tissue samples)

Microcentrifuge

Procedure for Cultured Cells:

Culture and treat cells with desired concentrations of auranofin for the specified duration.

Wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold lysis buffer to the culture dish.

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes.[9]

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.[7]

Carefully collect the supernatant, which contains the cytosolic TrxR, and keep it on ice.

Determine the protein concentration of the lysate using a standard method (e.g., Bradford

assay).[13]

Procedure for Tissue Samples:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3839276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6406207/
https://www.abcam.com/en-us/products/assay-kits/thioredoxin-reductase-assay-kit-colorimetric-ab83463
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/903/859/mak409bul-mk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perfuse or rinse the tissue with PBS to remove blood.[14]

Weigh the tissue and homogenize it in 2-5 volumes of ice-cold lysis buffer.[14]

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[14]

Collect the supernatant and determine the protein concentration.

Protocol 2: Thioredoxin Reductase Activity Assay (DTNB
Reduction)
Materials:

96-well microplate

Microplate reader capable of measuring absorbance at 412 nm

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)[15]

NADPH solution (freshly prepared)

DTNB solution

TrxR-specific inhibitor (e.g., aurothioglucose)[2]

Cell lysate or tissue homogenate

Assay Procedure:

Prepare a reaction mixture for each sample to be tested in duplicate. For each sample,

prepare two sets of reactions: one for total DTNB reduction and one for background activity

in the presence of a TrxR-specific inhibitor.[7]

For Total Activity: In a well of the microplate, add the assay buffer, cell lysate/homogenate,

and NADPH.

For Background Activity: In a separate well, add the assay buffer, cell lysate/homogenate,

TrxR-specific inhibitor, and NADPH.
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Incubate the plate at room temperature for a few minutes to allow the inhibitor to act.

Initiate the reaction by adding the DTNB solution to all wells.[14]

Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g.,

every minute) for at least 10 minutes.[14]

Data Analysis:

Calculate the rate of change in absorbance (ΔA412/min) for each reaction from the linear

portion of the curve.

Subtract the rate of the background reaction (with inhibitor) from the rate of the total activity

reaction to obtain the TrxR-specific activity.

TrxR activity can be expressed in units, where one unit is defined as the amount of enzyme

that catalyzes the formation of 1 µmol of TNB per minute.[2] The molar extinction coefficient

of TNB at 412 nm is typically 13,600 M⁻¹cm⁻¹.[16]

Normalize the activity to the protein concentration of the sample (e.g., U/mg protein).

Visualizations

Experimental Workflow for TrxR Activity Measurement

1. Cell Culture & Auranofin Treatment 2. Cell Harvesting & Lysis 3. Protein Quantification 4. Assay Preparation (with/without inhibitor) 5. DTNB Addition & Reaction Initiation 6. Spectrophotometric Measurement (412 nm) 7. Data Analysis & Activity Calculation

Click to download full resolution via product page

Caption: Workflow for measuring TrxR activity after auranofin treatment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://cdn.caymanchem.com/cdn/insert/10007892.pdf
https://cdn.caymanchem.com/cdn/insert/10007892.pdf
https://www.tandfonline.com/doi/full/10.1080/15384047.2024.2382524
https://pmc.ncbi.nlm.nih.gov/articles/PMC5003402/
https://www.benchchem.com/product/b10761444?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Auranofin's Mechanism of TrxR Inhibition
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Caption: Auranofin inhibits TrxR, leading to oxidative stress.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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